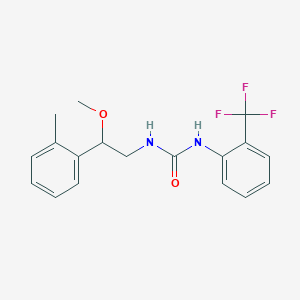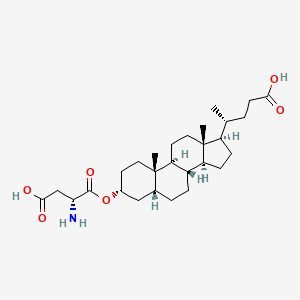
alpha-2,3-sialyltransferase-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-2,3-sialyltransferase-IN-1 is a compound that inhibits the activity of alpha-2,3-sialyltransferase enzymes. These enzymes are responsible for the transfer of sialic acid residues to glycoproteins and glycolipids, which play crucial roles in various biological processes, including cell-cell interactions, immune responses, and pathogen recognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-2,3-sialyltransferase-IN-1 involves the use of specific sialyltransferases, such as Pasteurella multocida alpha-2,3-sialyltransferase 1 (PmST1). Protein engineering techniques are employed to enhance the enzyme’s activity and reduce unwanted side activities . The reaction conditions typically include an optimal pH range of 7.5-9.0 and the use of CMP-sialic acid as a donor substrate .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale enzymatic synthesis using engineered bacterial cells. These cells are designed to express high levels of the desired sialyltransferase, allowing for efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Alpha-2,3-sialyltransferase-IN-1 primarily undergoes glycosylation reactions, where it transfers sialic acid residues to terminal positions of glycoproteins and glycolipids . It does not typically undergo oxidation, reduction, or substitution reactions.
Common Reagents and Conditions
The common reagents used in these reactions include CMP-sialic acid as the donor substrate and various acceptor substrates, such as glycoproteins and glycolipids . The reactions are typically carried out at an optimal pH range of 7.5-9.0 .
Major Products
The major products formed from these reactions are sialylated glycoproteins and glycolipids, which have enhanced biological functions and stability .
Scientific Research Applications
Alpha-2,3-sialyltransferase-IN-1 has a wide range of scientific research applications:
Mechanism of Action
Alpha-2,3-sialyltransferase-IN-1 exerts its effects by inhibiting the activity of alpha-2,3-sialyltransferase enzymes. These enzymes are responsible for the transfer of sialic acid residues to glycoproteins and glycolipids. By inhibiting this activity, the compound can modulate various biological processes, including immune responses and cell-cell interactions . The molecular targets of this compound include the sialyltransferase enzymes themselves, as well as the sialylated glycoproteins and glycolipids that are produced .
Comparison with Similar Compounds
Alpha-2,3-sialyltransferase-IN-1 is unique in its specific inhibition of alpha-2,3-sialyltransferase enzymes. Similar compounds include other sialyltransferase inhibitors, such as alpha-2,6-sialyltransferase inhibitors and alpha-2,8-sialyltransferase inhibitors . These compounds differ in their specificity for different sialyltransferase enzymes and their resulting biological effects .
List of Similar Compounds
- Alpha-2,6-sialyltransferase inhibitors
- Alpha-2,8-sialyltransferase inhibitors
- Sialidase inhibitors
This compound stands out due to its specific inhibition of alpha-2,3-sialyltransferase enzymes, making it a valuable tool for studying the roles of sialylation in various biological processes and for developing potential therapeutic applications .
Properties
IUPAC Name |
(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-[(2R)-2-amino-3-carboxypropanoyl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45NO6/c1-16(4-9-24(30)31)20-7-8-21-19-6-5-17-14-18(35-26(34)23(29)15-25(32)33)10-12-27(17,2)22(19)11-13-28(20,21)3/h16-23H,4-15,29H2,1-3H3,(H,30,31)(H,32,33)/t16-,17-,18-,19+,20-,21+,22+,23-,27+,28-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUCRVJEHQBAKP-GCHQISOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C(CC(=O)O)N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)[C@@H](CC(=O)O)N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2372167.png)
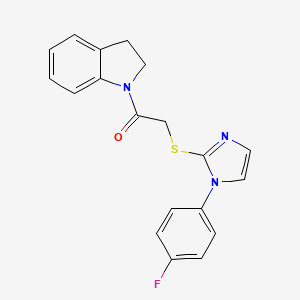
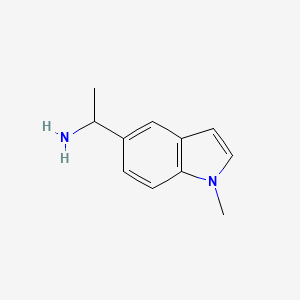
![2-(1,3-dioxoisoindol-2-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide](/img/structure/B2372174.png)
![2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2372175.png)
![N-[2-(3,5-Dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2372178.png)
![2-cyano-3-[2-(prop-2-en-1-yloxy)phenyl]-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2372179.png)
![N-benzyl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2372181.png)
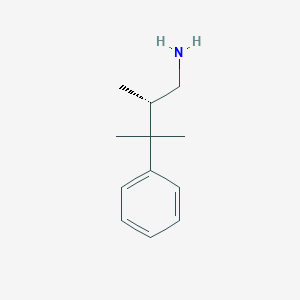
![3-(BENZENESULFONYL)-7-CHLORO-N-[(2-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2372183.png)
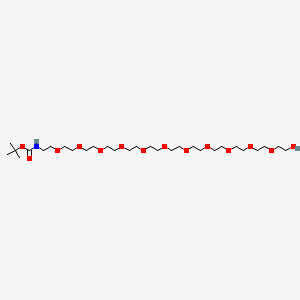
![N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-naphthalen-1-ylacetamide;hydrochloride](/img/structure/B2372186.png)
![6-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2372188.png)
